Necrostatin-34 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role as an inhibitor of receptor-interacting protein kinase 1. This kinase is pivotal in regulating necroptosis, a form of programmed cell death distinct from apoptosis. Necrostatin-34 is classified as a type II inhibitor, which means it binds to an allosteric site on the kinase, influencing its activity without directly competing with ATP for binding.
Necrostatin-34 was developed as part of a series of necrostatins aimed at understanding and manipulating the necroptotic pathway. It is derived from modifications of earlier necrostatins, particularly Necrostatin-1, which was the first identified inhibitor of receptor-interacting protein kinase 1. The classification of Necrostatin-34 as a type II inhibitor highlights its mechanism of action, which involves binding to an allosteric site rather than the active site typically associated with ATP binding.
The synthesis of Necrostatin-34 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
In one study, advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were utilized to confirm the structure and purity of synthesized compounds, including Necrostatin-34 .
The molecular structure of Necrostatin-34 can be characterized by its unique arrangement of atoms that facilitates its interaction with receptor-interacting protein kinase 1. Key structural features include:
Detailed structural data can be obtained through techniques such as X-ray crystallography or computational modeling, which elucidate how Necrostatin-34 fits into the binding pocket of receptor-interacting protein kinase 1 .
Necrostatin-34 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
These reactions have been characterized using various biochemical assays, including fluorescence-based thermal shift assays and kinase activity assays .
The mechanism by which Necrostatin-34 exerts its inhibitory effects involves several steps:
Studies have shown that Necrostatin-34 can synergize with other inhibitors (like Necrostatin-1) to enhance its efficacy in inhibiting necroptosis both in vitro and in vivo .
Necrostatin-34 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological studies and therapeutic contexts .
Necrostatin-34 has significant applications in scientific research:
The ability to selectively inhibit receptor-interacting protein kinase 1 positions Necrostatin-34 as a valuable compound in both basic research and potential clinical applications .
Necrostatin-34 (Nec-34) targets the kinase domain of RIPK1 (Receptor-Interacting Protein Kinase 1), a master regulator of necroptosis. Unlike canonical ATP-competitive inhibitors, Nec-34 stabilizes RIPK1 in an inactive conformation by binding to a unique hydrophobic pocket distinct from the ATP-binding site. Biophysical studies using Hydrogen Deuterium Exchange-Mass Spectrometry (HDX-MS) and Gaussian accelerated Molecular Dynamics (GaMD) simulations reveal that Nec-34 binds near the hinge region of the kinase domain (residues 23-46 and 125-150), inducing conformational changes that lock the DLG motif in an "out" position. This prevents the transition to the active "DLG-in" state required for kinase activation [2] [7]. Limited proteolysis-mass spectrometry (LiP-MS) further confirms that Nec-34 binding reduces solvent accessibility in the kinase’s N-lobe, rigidifying the αC-helix and disrupting ATP coordination [2].
Nec-34 occupies a binding site spatially separated from the allosteric pocket targeted by Nec-1s (7-Cl-O-Nec-1). While Nec-1s binds a hydrophobic pocket between the amino and carboxy lobes of RIPK1, stabilizing the inactive DLG-out conformation, Nec-34 localizes to a proximal but non-overlapping site near the kinase’s hinge region [2] [6]. Both inhibitors belong to the class of type-III kinase inhibitors, which exhibit superior specificity by avoiding ATP-binding site competition. However, structural analyses show Nec-34 has no activity against RIPK2 or RIPK3, underscoring its selectivity for RIPK1 [2] [6].
Table 1: Comparative Binding Profiles of RIPK1 Inhibitors
Inhibitor | Binding Pocket | Conformational Effect | RIPK1 Specificity |
---|---|---|---|
Nec-34 | Hinge-adjacent pocket | Locks DLG motif "out" | High (No RIPK2/RIPK3 inhibition) |
Nec-1s | Inter-lobe hydrophobic site | Stabilizes inactive DLG-out | High |
Type-III inhibitors | Allosteric sites | Prevents active conformation | Variable |
Nec-34 and Nec-1s exhibit potent synergy in suppressing RIPK1-dependent necroptosis. In vitro studies using FADD-deficient Jurkat cells show that co-administration of Nec-34 and Nec-1s reduces the IC~50~ for necroptosis inhibition by 8-fold compared to single-agent use [2]. This synergy extends to in vivo models of systemic inflammatory response syndrome, where dual therapy suppresses plasma membrane rupture and DAMP release more effectively than monotherapy. Mechanistically, the combination blocks RIPK1 autophosphorylation at Ser166—a biomarker of activation—and disrupts TNF-induced complex IIb (necrosome) formation [2] [8].
The cooperative inhibition arises from allosteric cross-talk between the Nec-34 and Nec-1s binding sites. GaMD simulations demonstrate that Nec-34 binding induces long-range structural perturbations that enhance the occupancy of Nec-1s in its pocket, and vice versa. This reciprocal stabilization "locks" RIPK1 in a doubly inactive state, preventing kinase domain flexibility required for autophosphorylation. Mutagenesis studies confirm that residues Asp156 (key for Nec-1s binding) and Leu123 (critical for Nec-34) form a communication network across the kinase domain [2].
Table 2: Synergistic Inhibition of Necroptosis by Nec-34 and Nec-1s
Model System | Nec-34 IC~50~ (µM) | Nec-1s IC~50~ (µM) | Combination IC~50~ (µM) | Fold Change |
---|---|---|---|---|
FADD-/- Jurkat cells | 0.32 | 0.18 | 0.04 | 8-fold decrease |
L929 cells | 0.41 | 0.22 | 0.06 | 6.8-fold decrease |
By inactivating RIPK1, Nec-34 prevents the phosphorylation cascade essential for necrosome assembly. In TNF-α-stimulated cells, Nec-34 abolishes RIPK1 autophosphorylation at Ser166, disrupting RHIM-mediated recruitment of RIPK3. Consequently, RIPK3 phosphorylation at Ser227 (human) or Ser232 (mouse) is suppressed, followed by failure of MLKL phosphorylation at Thr357/Ser358 (human) or Ser358 (mouse) [2] [8]. This stepwise inhibition is detectable using phospho-specific antibodies, confirming Nec-34 blocks the RIPK1→RIPK3→MLKL axis upstream of MLKL activation [8].
Nec-34 indirectly halts MLKL-driven membrane permeabilization by preventing its activation. Phosphorylated MLKL normally undergoes oligomerization via its N-terminal four-helix bundle (4HB) domain, forming pore-like structures in the plasma membrane. In Nec-34-treated cells, non-reducing PAGE and immunostaining reveal MLKL remains monomeric and cytosolic. Fractionation assays confirm the absence of membrane-associated MLKL oligomers, explaining the preservation of membrane integrity [2] [3] [8]. This effect is consistent across multiple necroptosis triggers, including TLR3 (via TRIF) and ZBP1 pathways, though RIPK1-independent necroptosis remains unaffected [3] [7].
Table 3: Biomarkers of Necroptosis Inhibition by Nec-34
Biomarker | Detection Method | Effect of Nec-34 |
---|---|---|
p-RIPK1 (Ser166) | Phospho-specific antibody | Complete suppression |
p-RIPK3 (Ser227/Ser232) | WB/IHC | Abolished |
p-MLKL (Thr357/Ser358/Ser358) | WB | Blocked |
MLKL oligomers | Non-reducing PAGE | Absent |
Membrane MLKL | Immunostaining | Cytosolic retention |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: